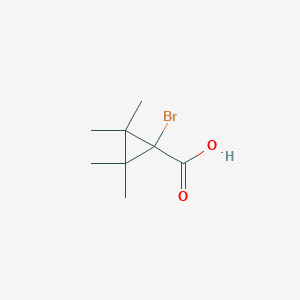
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is a cyclopropane derivative with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol . This compound is characterized by a cyclopropane ring substituted with bromine and carboxylic acid groups, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid typically involves the bromination of 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Analyse Chemischer Reaktionen
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups under suitable conditions. For example, treatment with sodium hydroxide can lead to the formation of the corresponding alcohol.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products. For instance, the carboxylic acid group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its cyclopropane ring provides rigidity to the molecular structure, which can enhance binding affinity and selectivity.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid depends on its specific application. In organic synthesis, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In medicinal chemistry, the compound’s cyclopropane ring can interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and steric effects.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:
2,2,3,3-Tetramethylcyclopropane-1-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
1-Iodo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in various chemical reactions.
Eigenschaften
Molekularformel |
C8H13BrO2 |
|---|---|
Molekulargewicht |
221.09 g/mol |
IUPAC-Name |
1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H13BrO2/c1-6(2)7(3,4)8(6,9)5(10)11/h1-4H3,(H,10,11) |
InChI-Schlüssel |
SORXNBIERLSHNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(C(=O)O)Br)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















